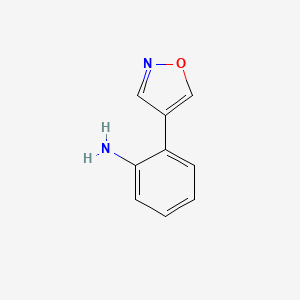
2-(Isoxazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isoxazol-4-yl)aniline is a heterocyclic compound that contains both an oxazole ring and an aniline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-4-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the oxazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反应分析
Types of Reactions
2-(Isoxazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole or aniline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve ambient to elevated temperatures and the use of solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
科学研究应用
2-(Isoxazol-4-yl)aniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
作用机制
The mechanism of action of 2-(Isoxazol-4-yl)aniline involves its interaction with various biological targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
相似化合物的比较
2-(Isoxazol-4-yl)aniline can be compared with other similar compounds, such as:
Oxazole: A five-membered ring containing oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.
The uniqueness of this compound lies in its combination of the oxazole ring with an aniline moiety, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
87488-70-8 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
2-(1,2-oxazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2 |
InChI 键 |
POHTVVWNOSWRRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CON=C2)N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CON=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













